2'-F-Bz-dC Fosforamidita

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

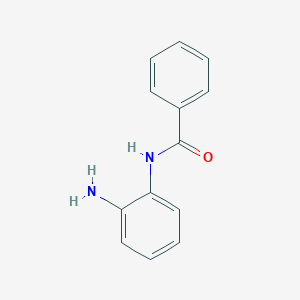

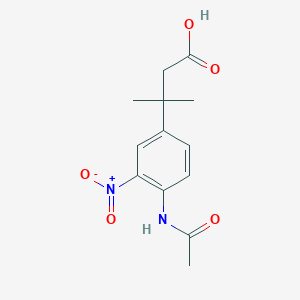

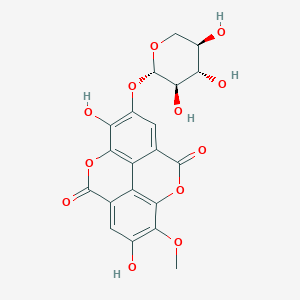

La 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita es un nucleósido modificado que se utiliza en la síntesis de oligonucleótidos, como el ADN y el ARN. Este compuesto es particularmente valioso en el campo de la investigación de ácidos nucleicos debido a su mayor estabilidad y resistencia a la degradación por nucleasas . Se utiliza comúnmente en la síntesis de oligonucleótidos antisentido, que están diseñados para unirse a secuencias específicas de ARN e inhibir su función .

Aplicaciones Científicas De Investigación

La 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita implica su incorporación a oligonucleótidos, que luego se unen a secuencias de ARN complementarias. Esta unión puede inhibir la función del ARN diana, lo que lleva al silenciamiento de genes o la inhibición de la replicación viral. El grupo flúor aumenta la estabilidad y la afinidad de unión del oligonucleótido, mientras que el grupo benzoilo proporciona protección adicional contra la degradación por nucleasas .

Análisis Bioquímico

Biochemical Properties

2’-F-Bz-dC Phosphoramidite plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for the synthesis of oligoribonucleotides .

Cellular Effects

The effects of 2’-F-Bz-dC Phosphoramidite on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2’-F-Bz-dC Phosphoramidite is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-F-Bz-dC Phosphoramidite change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-F-Bz-dC Phosphoramidite vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-F-Bz-dC Phosphoramidite is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2’-F-Bz-dC Phosphoramidite is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-F-Bz-dC Phosphoramidite and its effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita implica varios pasos:

Protección de los Grupos Hidroxilo: Los grupos hidroxilo del nucleósido se protegen utilizando grupos protectores adecuados para evitar reacciones no deseadas durante los pasos posteriores.

Fluoración: El grupo 2’-hidroxilo se fluorina selectivamente para introducir el grupo flúor.

Benzoilación: El grupo amino de la base citidina se protege mediante benzoilación.

Métodos de Producción Industrial

La producción industrial de la 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita generalmente implica sintetizadores automatizados que llevan a cabo las reacciones químicas secuenciales necesarias para la síntesis de oligonucleótidos. Estos sintetizadores añaden fosforamiditas de 3’ a 5’, lo que permite una producción eficiente y de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita sufre varios tipos de reacciones químicas:

Oxidación: El intermedio triéster de fosfito formado durante la síntesis de oligonucleótidos se oxida a un triéster de fosfato.

Sustitución: El grupo flúor puede participar en reacciones de sustitución nucleofílica.

Desprotección: Los grupos protectores se eliminan en condiciones específicas para obtener el producto final de oligonucleótido.

Reactivos y Condiciones Comunes

Agentes Oxidantes: El yodo en tetrahidrofurano y agua se utiliza comúnmente para la oxidación.

Agentes Desprotectores: El hidróxido de amonio se utiliza para eliminar los grupos protectores.

Productos Principales

Los principales productos formados a partir de estas reacciones son oligonucleótidos con mayor estabilidad y resistencia a la degradación por nucleasas, lo que los hace adecuados para diversas aplicaciones de investigación y terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

- 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita

- 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita

- 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita

Unicidad

La 2’-Fluoro-Benzoil-2’-desoxicitidina Fosforamidita es única debido a sus modificaciones específicas que aumentan la estabilidad y la afinidad de unión. La presencia del grupo flúor en la posición 2’ y la protección benzoilo del grupo amino proporcionan un equilibrio de estabilidad y reactividad, lo que la hace particularmente adecuada para aplicaciones terapéuticas .

Propiedades

IUPAC Name |

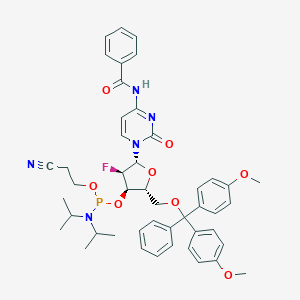

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKJPMGSTGVCJJ-GNUWXFRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51FN5O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.